molecular formula C9H11NO3 B13525836 3-Amino-4-methoxy-5-methylbenzoic acid

3-Amino-4-methoxy-5-methylbenzoic acid

Cat. No.: B13525836
M. Wt: 181.19 g/mol
InChI Key: NITRTUCLRFUVNB-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a methoxy group at the 4-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxy-5-methylbenzoic acid typically involves the nitration of 4-methoxy-5-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions for these steps include:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-nitro-4-methoxy-5-methylbenzoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-methoxy-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic acid: Similar structure but lacks the methoxy group.

    3-Amino-4-methoxybenzoic acid: Similar structure but lacks the methyl group.

    4-Methoxy-3-methylbenzoic acid: Similar structure but lacks the amino group.

Uniqueness

3-Amino-4-methoxy-5-methylbenzoic acid is unique due to the presence of all three functional groups (amino, methoxy, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-4-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

NITRTUCLRFUVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)N)C(=O)O

Origin of Product

United States

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